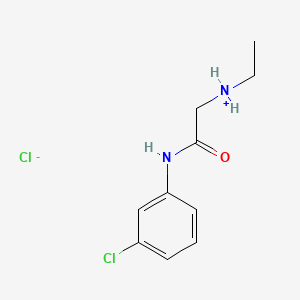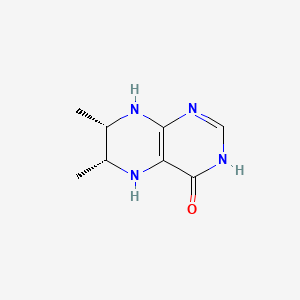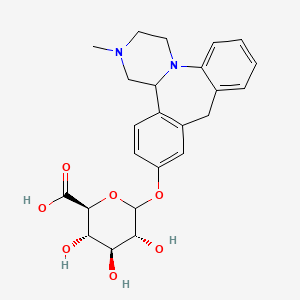
8-Hydroxy Mianserin beta-D-Glucuronide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
8-Hydroxy Mianserin beta-D-Glucuronide is a metabolite of Mianserin, a tetracyclic antidepressant. This compound is significant in the field of biomedicine as it helps in understanding the pharmacokinetic properties of Mianserin. The molecular formula of this compound is C24H28N2O7, and it has a molecular weight of 456.49 .
准备方法
The synthesis of 8-Hydroxy Mianserin beta-D-Glucuronide involves the glucuronidation of 8-Hydroxy Mianserin. This process typically requires the presence of glucuronosyltransferase enzymes, which facilitate the transfer of glucuronic acid to the hydroxyl group of 8-Hydroxy Mianserin. The reaction conditions often include a suitable buffer system and cofactors such as uridine diphosphate glucuronic acid (UDPGA). Industrial production methods may involve the use of recombinant enzymes or microbial systems to achieve efficient glucuronidation.
化学反应分析
8-Hydroxy Mianserin beta-D-Glucuronide can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reducing agents like sodium borohydride can reduce the compound to its corresponding alcohol.
Substitution: Nucleophilic substitution reactions can occur, where nucleophiles replace the glucuronic acid moiety. Common reagents and conditions used in these reactions include acidic or basic environments, specific catalysts, and controlled temperatures.
科学研究应用
8-Hydroxy Mianserin beta-D-Glucuronide has several scientific research applications:
Chemistry: It is used to study the metabolic pathways and pharmacokinetics of Mianserin.
Biology: The compound helps in understanding the role of glucuronidation in drug metabolism.
Medicine: It is significant in the development of therapeutic strategies for conditions like depression and insomnia.
相似化合物的比较
8-Hydroxy Mianserin beta-D-Glucuronide can be compared with other glucuronidated metabolites of antidepressants. Similar compounds include:
8-Hydroxy Mianserin: The parent compound before glucuronidation.
8-Hydroxy Mianserin sulfate: Another metabolite formed through sulfation.
Mianserin N-oxide: A metabolite formed through oxidation. The uniqueness of this compound lies in its specific glucuronidation pathway, which plays a crucial role in the metabolism and excretion of Mianserin
属性
分子式 |
C24H28N2O7 |
|---|---|
分子量 |
456.5 g/mol |
IUPAC 名称 |
(2S,3S,4S,5R)-3,4,5-trihydroxy-6-[(5-methyl-2,5-diazatetracyclo[13.4.0.02,7.08,13]nonadeca-1(19),8(13),9,11,15,17-hexaen-11-yl)oxy]oxane-2-carboxylic acid |
InChI |
InChI=1S/C24H28N2O7/c1-25-8-9-26-17-5-3-2-4-13(17)10-14-11-15(6-7-16(14)18(26)12-25)32-24-21(29)19(27)20(28)22(33-24)23(30)31/h2-7,11,18-22,24,27-29H,8-10,12H2,1H3,(H,30,31)/t18?,19-,20-,21+,22-,24?/m0/s1 |
InChI 键 |
ITNHGSGVULVUQW-YLSJHQJASA-N |
手性 SMILES |
CN1CCN2C(C1)C3=C(CC4=CC=CC=C42)C=C(C=C3)OC5[C@@H]([C@H]([C@@H]([C@H](O5)C(=O)O)O)O)O |
规范 SMILES |
CN1CCN2C(C1)C3=C(CC4=CC=CC=C42)C=C(C=C3)OC5C(C(C(C(O5)C(=O)O)O)O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


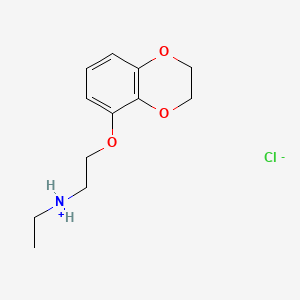
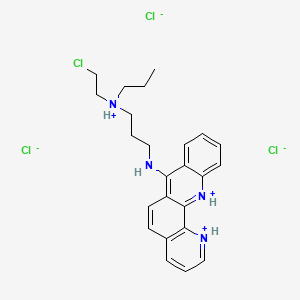
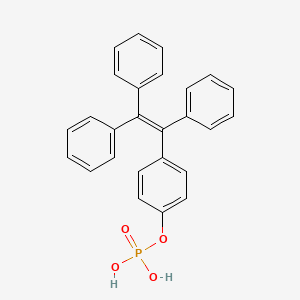
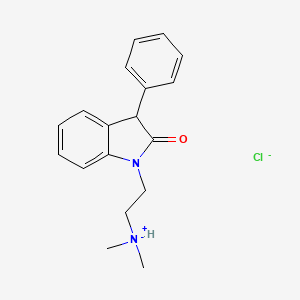
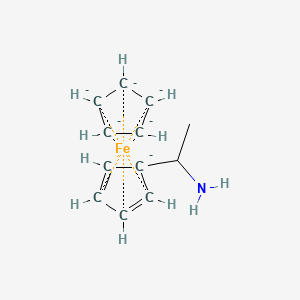



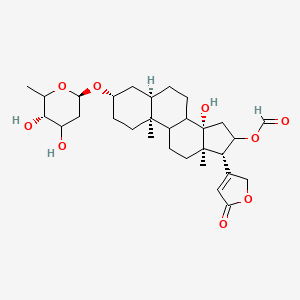
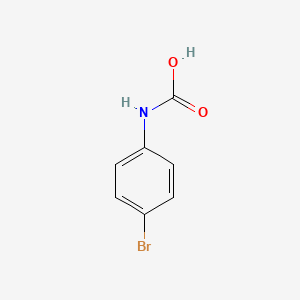
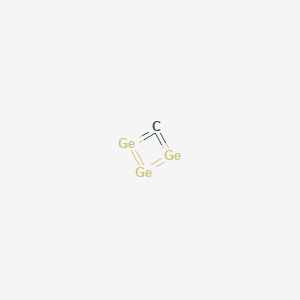
![4-[(3-Fluoro-4-methylphenyl)methyl]piperidine--hydrogen chloride (1/1)](/img/structure/B13749752.png)
